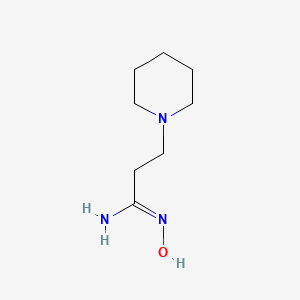

N-Hydroxy-1-piperidinepropanimidamide

Description

Contextualization within Amidines and Hydroxylated Compounds Research

N-Hydroxy-1-piperidinepropanimidamide is structurally classified as an amidoxime (B1450833). Amidoximes are a significant class of compounds in medicinal chemistry, primarily because they can act as prodrugs for amidines. pharmint.netresearchgate.net Amidines are strongly basic and often exhibit poor absorption from the gastrointestinal tract. The introduction of an N-hydroxy group to form an amidoxime reduces this basicity, which can improve oral bioavailability. pharmint.netresearchgate.net In the body, amidoximes can be reduced back to the active amidine form. pharmint.netresearchgate.net This prodrug strategy has been explored for various therapeutic agents. pharmint.netresearchgate.net

Furthermore, the amidoxime functional group itself is associated with a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. nih.gov They are also recognized as versatile building blocks in the synthesis of various heterocyclic compounds. nih.gov

The piperidine (B6355638) moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. ajchem-a.com This prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for appending other functional groups to interact with biological targets. ajchem-a.com The combination of the piperidine ring with the amidoxime group in this compound suggests a molecule designed to leverage the advantageous properties of both structural motifs.

Overview of Research Significance and Academic Relevance

The academic relevance of this compound stems from its potential applications derived from its constituent functional groups. While specific research on this particular compound is not extensively documented in publicly available literature, its structure is indicative of several areas of research interest.

The presence of the amidoxime group suggests potential for investigation as a prodrug for a corresponding amidine, which could have applications in various therapeutic areas. The inherent biological activities of amidoximes also make it a candidate for screening in drug discovery programs. nih.gov

From a synthetic chemistry perspective, this compound can be seen as a useful intermediate. The amidoxime group can be a precursor for the synthesis of other functional groups or can be used to construct more complex heterocyclic systems. nih.gov The piperidine nitrogen allows for further functionalization, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. The synthesis of such piperidine-containing compounds is a significant area of organic synthesis research. openaccessjournals.comwikipedia.org

In essence, while detailed research findings on this compound are limited, its chemical structure positions it as a compound of interest within the broader fields of medicinal chemistry and organic synthesis, primarily due to the well-established importance of its piperidine and amidoxime components.

Chemical Compound Data

| Identifier | Value |

| Compound Name | This compound |

| IUPAC Name | N'-hydroxy-3-(piperidin-1-yl)propanimidamide |

| CAS Number | 98487-57-1 |

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| Synonyms | N'-Hydroxy-3-(1-piperidinyl)propanimidamide |

Structure

3D Structure

Properties

CAS No. |

98487-57-1 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N'-hydroxy-3-piperidin-1-ylpropanimidamide |

InChI |

InChI=1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h12H,1-7H2,(H2,9,10) |

InChI Key |

IFVRGSVHHSCKIS-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCC(=NO)N |

Isomeric SMILES |

C1CCN(CC1)CC/C(=N\O)/N |

Canonical SMILES |

C1CCN(CC1)CCC(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of N Hydroxy 1 Piperidinepropanimidamide

Advanced Synthetic Routes for N-Hydroxy-1-piperidinepropanimidamide

The synthesis of this compound can be strategically approached by first constructing the piperidine (B6355638) ring, followed by the introduction and elaboration of the N-propanimidamide side chain. A key intermediate in this proposed synthesis is 1-piperidinepropanenitrile, which can be formed by the N-alkylation of piperidine with a suitable three-carbon nitrile-containing electrophile. nist.govnih.gov The terminal nitrile group then serves as a direct precursor to the desired N-hydroxyimidamide functionality through reaction with hydroxylamine. vulcanchem.comnih.gov

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient strategy for the one-pot synthesis of highly functionalized piperidine scaffolds from simple, readily available starting materials. scispace.comtaylorfrancis.com These reactions are advantageous due to their operational simplicity, atom economy, and the ability to rapidly generate molecular complexity. researchgate.net A common MCR for piperidine synthesis involves the condensation of aldehydes, amines, and β-ketoesters. scispace.comresearchgate.netbohrium.com While this would produce a substituted piperidine, subsequent N-alkylation could install the propanenitrile side chain. For the synthesis of the parent this compound, a simpler piperidine core is needed. However, MCRs provide a powerful tool for creating a library of substituted analogs by varying the initial components.

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Pseudo Five-Component | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Ionic Liquid ([TMBSED][OMs]2), EtOH, Reflux | High efficiency, green process, good yields. | researchgate.net |

| Pseudo Five-Component | Aromatic Aldehydes, Ammonium Acetate (B1210297), β-Nitrostyrenes, Meldrum's Acid | One-pot | Generates highly functionalized piperidines with a Meldrum's acid moiety. | acs.org |

| One-Pot Condensation | Aldehydes, Amines, β-Ketoesters | Sodium Lauryl Sulfate (SLS), Water, RT | Environmentally friendly, moderate to high yields, simple workup. | scispace.com |

| Domino Reaction | β-Ketoesters, Aromatic Aldehydes, Aromatic Amines | TMSI, Methanol (B129727), RT | Mild conditions, simple operation, superior atom-economy. | bohrium.com |

Catalyst-mediated Synthesis

Catalysis plays a pivotal role in modern organic synthesis, providing efficient and selective routes to heterocyclic compounds like piperidine. nih.gov Methods such as the catalytic hydrogenation of pyridine (B92270) precursors or transition metal-catalyzed cyclization reactions are common strategies. nih.govorganic-chemistry.org For instance, various rhodium, ruthenium, iridium, and nickel catalysts have been developed for the hydrogenation of substituted pyridines to the corresponding piperidines. nih.gov Gold and palladium catalysts are effective in mediating the cyclization of aminoalkenes. organic-chemistry.orgnih.gov

A plausible catalyst-mediated route to this compound would involve:

Synthesis of Piperidine: Utilizing a catalyst-mediated method, such as the hydrogenation of pyridine over a heterogeneous catalyst like Rh/C. organic-chemistry.org

N-Alkylation: Reaction of the resulting piperidine with 3-chloropropanenitrile or acrylonitrile (via Michael addition) to yield 1-piperidinepropanenitrile.

Formation of the N-Hydroxyimidamide: The most direct method for converting the nitrile group to the N-hydroxyimidamide (amidoxime) is the addition of hydroxylamine. nih.gov This reaction is typically performed by treating the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate or triethylamine, in an alcoholic solvent. nih.gov

| Catalyst Type | Reaction | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Cp*Ir Complex | N-Heterocyclization | Primary amines and diols | Forms five-, six-, and seven-membered cyclic amines in high yields. | organic-chemistry.org |

| Gold(I) | Cyclization/Reduction/Ferrier Rearrangement | N-homopropargyl amides | One-pot synthesis of piperidin-4-ols with high diastereoselectivity. | nih.gov |

| Palladium | Wacker-type Aerobic Oxidative Cyclization | Alkenyl amines | Provides access to various N-heterocycles including piperidines. | organic-chemistry.org |

| Cobalt(II) Porphyrins | Radical Cyclization | Linear aldehydes with pendant alkenes | Forms piperidines directly from linear aldehydes via carbene radical intermediates. | chemrxiv.org |

| Copper | Intramolecular C-H Amination | N-fluoroalkylamines | Catalytic activation of N-F bonds to form piperidines. | acs.org |

Stereoselective Synthesis Methodologies

Many biologically active piperidine derivatives contain stereocenters, and their pharmacological activity is often dependent on a specific stereoisomer. google.com Therefore, stereoselective synthesis is crucial for developing chiral piperidine-containing compounds. google.com Stereocontrol can be achieved by employing chiral catalysts (asymmetric catalysis), using chiral starting materials from the chiral pool, or utilizing chiral auxiliaries. nih.govnih.gov

For this compound, if substituents were present on the piperidine ring, stereoselective methods would be essential. For example, gold-catalyzed cyclization of chiral N-homopropargyl amides can lead to enantiomerically enriched piperidinols. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts can yield chiral piperidines. nih.gov Rhodium-catalyzed C-H insertion reactions with chiral ligands have also been used to achieve stereoselective functionalization of the piperidine ring. nih.gov

| Methodology | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | Enantioselective reduction of 2-substituted pyridinium salts. | nih.gov |

| [5+1] Cycloaddition | Gold-catalyzed cyclization | Highly flexible and diastereoselective route to piperidin-4-ols. | nih.gov |

| C-H Functionalization | Chiral Dirhodium Tetracarboxylates (e.g., Rh₂(R-TPPTTL)₄) | Highly diastereoselective and enantioselective introduction of arylacetate groups. | nih.gov |

| Dieckmann Cyclisation | Davies' α-methylbenzylamine auxiliary | Enantioselective synthesis of 6-substituted piperidine-2,4-diones. | |

| Biocatalysis/Radical Coupling | Hydroxylase enzymes followed by Ni-electrocatalysis | Modular, enantioselective construction of complex piperidine frameworks. | chemistryviews.org |

Synthesis of this compound Derivatives and Analogs

Design Principles for Structural Modification

The design of derivatives and analogs of this compound is guided by established principles of medicinal chemistry, aiming to explore structure-activity relationships (SAR). acs.orgacs.org Modifications can be made to three main parts of the molecule: the piperidine ring, the three-carbon linker, and the N-hydroxyimidamide headgroup.

Piperidine Ring Modification: Introducing substituents on the piperidine ring can significantly impact a molecule's potency and selectivity. acs.orgacs.org Substituents can alter lipophilicity, introduce steric bulk, or create new hydrogen bonding interactions. For instance, SAR studies on piperidine-based farnesyltransferase inhibitors showed that substituents at all positions of the piperidine core played an important role in activity. acs.org

Linker Modification: The length and rigidity of the propyl linker could be varied to optimize the spatial orientation of the pharmacophoric headgroup relative to the piperidine core.

N-Hydroxyimidamide Modification: The amidoxime (B1450833) group is a versatile pharmacophore, known to act as a nitric oxide donor and to participate in hydrogen bonding and metal chelation. nih.govnih.govacs.org It is often considered a bioisostere for carboxylic acids or amides. Modifications to this group could fine-tune its electronic and steric properties.

Structure Activity Relationship Sar Studies of N Hydroxy 1 Piperidinepropanimidamide and Its Analogs

Positional and Substituent Effects on Biological Activity

While specific SAR data for N-Hydroxy-1-piperidinepropanimidamide is not extensively documented in publicly available literature, the principles can be inferred from studies on its core components and related analogs.

Substituent Effects on the N-Hydroxyguanidine Moiety: Modifications to the N-hydroxyguanidine group have been shown to dramatically alter biological activity. In a series of N-hydroxy-N'-amino guanidines studied for anticancer activity, the nature of substituents on the terminal nitrogen was critical. Compounds bearing electron-withdrawing groups were found to be more active, while those with electron-donating substituents were less potent researchgate.net. This suggests that the electronic properties of the guanidine system are key to its mechanism of action. Furthermore, altering the lipophilic and steric properties of the hydroxyguanidine core by adding aromatic or heterocyclic aldehydes has been used as a strategy to enhance anticancer and antiviral activities, leading to derivatives over 100 times more active than the parent hydroxyguanidine nih.gov.

Substituent Effects on the Piperidine (B6355638) Ring: The piperidine scaffold allows for extensive modification to fine-tune activity. SAR studies on various piperidine-containing compounds demonstrate the importance of the position and nature of substituents. For instance, in a series of piperidinol analogs developed as anti-tuberculosis agents, substitutions on an associated phenyl ring had a clear effect on the minimum inhibitory concentration (MIC). The data shows that small, electron-withdrawing groups at the para-position of the phenyl ring were most effective.

Table 1: SAR of Piperidinol Analogs with Anti-tuberculosis Activity nih.govThis table illustrates the effect of substituents on a related piperidine-containing scaffold.

| Compound | R (Stereochemistry) | C-Ring Substituent | MIC (μg/mL) |

|---|---|---|---|

| 4a | R | 4-Cl | 1.9 |

| 4b | S | 4-Cl | 1.4 |

| 4c | R | H | 18.8 |

| 4d | S | H | 18.8 |

| 4m | S | 4-CF₃ | 1.7 |

| 4n | R | 4-CF₃ | 2.5 |

| 4o | S | 2,5-di-Me | 18.8 |

| 4p | R | 2,5-di-Me | 18.8 |

As shown in the table, replacing the hydrogen on the C-ring with a chloro (4a, 4b) or trifluoromethyl (4m, 4n) group significantly improved activity, whereas bulky dimethyl substituents (4o, 4p) were detrimental nih.gov. This highlights that both electronic effects and steric hindrance are critical factors. Similarly, in a series of opioid ligands, hydroxyl substitution at a specific position on a tetrahydronaphthalene moiety attached to a piperidine ring resulted in excellent binding affinities nih.gov. These examples underscore that modifications to the piperidine ring or its substituents are a powerful tool for optimizing the biological activity of this compound analogs.

Conformational Analysis and Bioactive Conformations

The piperidine ring typically adopts a stable chair conformation to minimize steric strain. However, for N-substituted piperidines, ring inversion and nitrogen inversion can lead to different conformers, such as chair and twist structures rsc.org. The specific conformation adopted is crucial as it dictates the spatial orientation (axial or equatorial) of the side chain, which in turn affects how the molecule fits into a target's binding site. Ultrafast spectroscopy studies on N-methyl piperidine have shown that electronic excitation can induce coherent oscillations between different conformers rsc.org.

The N-hydroxy-propanimidamide side chain has multiple rotatable bonds, allowing it significant flexibility. The conformation around the C=N double bond of the imidamide group is particularly important. Studies on related N-acylhydrazone structures show that they can exist as distinct (E)/(Z) diastereomers, with N-methylation significantly altering the preferred dihedral angle from antiperiplanar to synperiplanar rcsi.com. This conformational shift can profoundly impact how the molecule interacts with its biological target.

The bioactive conformation of this compound is the specific low-energy 3D arrangement that allows the key pharmacophoric features—the N-hydroxyamidine group and the piperidine scaffold—to engage in optimal binding interactions with its biological target. Understanding and controlling these conformational preferences are essential for designing more potent and selective analogs.

Rational Design of Optimized Derivatives

Rational drug design leverages the knowledge gained from SAR and conformational studies to create new molecules with improved properties. The design of optimized derivatives of this compound would focus on several key strategies.

Modification of the Piperidine Scaffold : Based on SAR principles, substituents could be added to the piperidine ring to enhance binding affinity or improve pharmacokinetic properties like membrane permeability and metabolic stability. For example, adding small, lipophilic groups could enhance interactions with hydrophobic pockets in a target protein researchgate.net.

Optimization of the Linker : The three-carbon (propane) linker connecting the piperidine ring and the N-hydroxyamidine group plays a role in defining the distance and relative orientation between these two key parts. The length and rigidity of this linker could be systematically varied to find the optimal geometry for target binding.

Bioisosteric Replacement : The N-hydroxyamidine group, while crucial for activity, could be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres) but may offer improved stability or selectivity. A prominent example in the rational design of arginase inhibitors was the replacement of the hydroxyguanidine group with a boronic acid residue. The boronic acid group effectively mimics the transition state of the enzymatic reaction, leading to highly potent inhibitors nih.govnih.gov. This successful strategy highlights how understanding the mechanism of action can guide the design of novel and powerful derivatives nih.gov.

By integrating these approaches, new analogs of this compound can be rationally designed to have enhanced potency, greater selectivity, and more favorable drug-like properties.

Biochemical and Molecular Interaction Studies of N Hydroxy 1 Piperidinepropanimidamide

In Vitro Biochemical Characterization of Target Interactions

Based on its structural similarity to known enzyme inhibitors, N-Hydroxy-1-piperidinepropanimidamide is predicted to interact with enzymes that utilize L-arginine as a substrate. The primary targets for compounds containing an N-hydroxyamidino group are arginase and nitric oxide synthase (NOS).

The N-hydroxyguanidinium group is a key feature in potent arginase inhibitors like Nω-hydroxy-l-arginine (NOHA) and Nω-hydroxy-nor-l-arginine (nor-NOHA). This functional group mimics the guanidinium (B1211019) side chain of L-arginine, allowing it to bind to the active site of these enzymes. The in vitro characterization of such interactions typically involves assays to determine the inhibitory concentration (IC50) and the inhibition constant (Ki). For instance, nor-NOHA is a potent inhibitor of arginase. cymitquimica.com

The interaction with the target enzyme is often characterized by the displacement of a metal-bridging hydroxide ion in the enzyme's active site by the N-hydroxy group of the inhibitor. X-ray crystallography studies of arginase with N-hydroxy-guanidinium inhibitors have confirmed this mechanism of action. cymitquimica.com

It is also plausible that this compound could exhibit inhibitory activity against nitric oxide synthase (NOS) isoforms (nNOS, eNOS, iNOS). The overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making selective iNOS inhibitors valuable therapeutic targets. nih.gov The N-hydroxyamidine moiety can interfere with the binding of L-arginine to the NOS active site.

A hypothetical in vitro characterization of this compound would likely involve the following assays:

Arginase Inhibition Assay: Measuring the reduction in the conversion of L-arginine to urea and L-ornithine in the presence of the compound.

Nitric Oxide Synthase (NOS) Inhibition Assay: Quantifying the decrease in the production of nitric oxide from L-arginine by different NOS isoforms.

The results of these assays would provide IC50 values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound (Predicted) | Arginase I | Data not available |

| This compound (Predicted) | Arginase II | Data not available |

| This compound (Predicted) | iNOS | Data not available |

| nor-NOHA | Arginase I | 1700 |

Enzyme-Ligand Binding Kinetics and Thermodynamics

The study of enzyme-ligand binding kinetics and thermodynamics provides crucial insights into the molecular interactions driving the inhibitory effect. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly employed to determine these parameters.

Binding Kinetics:

The association rate constant (kon) and the dissociation rate constant (koff) describe the speed at which the inhibitor binds to and dissociates from the enzyme. A high kon and a low koff indicate a potent and durable inhibitory effect. For N-hydroxy-guanidinium-based inhibitors, the interaction with the metal center in the arginase active site is a key determinant of the binding kinetics.

Thermodynamics:

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), characterize the spontaneity and the nature of the binding forces.

ΔG (Gibbs Free Energy): A negative ΔG indicates a spontaneous binding process. It is related to the binding affinity (Kd) by the equation: ΔG = -RTln(Kd).

ΔH (Enthalpy): A negative ΔH suggests that the binding is driven by favorable enthalpic interactions, such as the formation of hydrogen bonds and van der Waals interactions.

ΔS (Entropy): A positive ΔS indicates an increase in the disorder of the system upon binding, often driven by the release of water molecules from the binding site (the hydrophobic effect).

For many enzyme-ligand interactions, a phenomenon known as enthalpy-entropy compensation is observed, where a favorable enthalpic change is often accompanied by an unfavorable entropic change, and vice versa. rsc.orgnih.gov The thermodynamic profile of this compound's binding would depend on the specific interactions it forms within the enzyme's active site. The piperidine (B6355638) ring could contribute to hydrophobic interactions, while the N-hydroxy and imidamide groups would be involved in hydrogen bonding and electrostatic interactions.

| Ligand | Target | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|

| This compound | Arginase I | Data not available | Data not available | Data not available | Data not available |

| nor-NOHA | Arginase I | 0.517 (SPR) | -8.6 | -10.2 | 1.6 |

Identification of Biochemical Pathways Modulated by this compound

By inhibiting arginase or nitric oxide synthase, this compound would modulate biochemical pathways that are dependent on L-arginine metabolism.

Arginase Inhibition:

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis. By inhibiting arginase, this compound would decrease the production of L-ornithine and its downstream metabolites. This could have implications in diseases characterized by excessive cell proliferation, such as cancer.

Furthermore, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. cymitquimica.com Upregulation of arginase activity can limit the availability of L-arginine for NOS, leading to reduced nitric oxide (NO) production. cymitquimica.com NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. By inhibiting arginase, this compound could enhance the bioavailability of L-arginine for NOS, thereby increasing NO production. This could be beneficial in conditions associated with endothelial dysfunction, such as hypertension and atherosclerosis. cymitquimica.com

Nitric Oxide Synthase (NOS) Inhibition:

Conversely, if this compound acts as a NOS inhibitor, it would decrease the production of nitric oxide. While NO is essential for normal physiological functions, its overproduction by inducible NOS (iNOS) is associated with inflammatory and neurodegenerative diseases. nih.govnih.gov Selective inhibition of iNOS is therefore a desirable therapeutic strategy. By blocking iNOS, this compound could potentially mitigate the pathological effects of excessive NO, such as oxidative stress and tissue damage. nih.gov

The specific biochemical pathways modulated would depend on the selectivity of this compound for arginase versus the different NOS isoforms.

Receptor-Ligand Interactions and Specificity

The specificity of this compound for its target enzyme(s) is determined by the precise molecular interactions within the binding site.

Interactions with Arginase:

Interactions with Nitric Oxide Synthase (NOS):

The active site of NOS contains a heme prosthetic group. Inhibitors of NOS typically interact with the heme iron and with residues that bind the guanidinium group of L-arginine. The this compound could bind in a similar manner, with the N-hydroxyamidine group interacting with the heme and surrounding residues. The piperidine moiety could occupy a hydrophobic pocket, and its conformation would be critical for achieving high affinity and selectivity for a particular NOS isoform.

The selectivity of the compound for arginase over NOS, or for one NOS isoform over others, is a critical aspect of its potential therapeutic utility. Minor structural modifications can significantly alter the binding mode and specificity. For example, the length and flexibility of the linker between the piperidine ring and the N-hydroxyamidine group would play a crucial role in positioning the functional groups for optimal interaction with the target enzyme.

Enzyme Inhibition Studies of N Hydroxy 1 Piperidinepropanimidamide

Quantitative Assessment of Inhibition Potency (IC50, Ki Values)

The potency of an enzyme inhibitor is quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. sigmaaldrich.com It is a functional measure of potency but can be influenced by factors like substrate concentration. aatbio.comyoutube.com

The Ki , or inhibition constant, is a more absolute measure of binding affinity between the inhibitor and the enzyme. aatbio.com Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is not dependent on substrate concentration, making it more suitable for comparing the potency of different compounds. youtube.comsciencesnail.com The relationship between IC50 and Ki depends on the mechanism of inhibition. ebmconsult.com

Studies on various inhibitors targeting sEH and RNase H have reported a wide range of potencies. For example, a series of piperidine-derived amides were developed as potent sEH inhibitors, with some showing sub-nanomolar efficacy. researchgate.net Similarly, N-hydroxypyridinedione (HPD) compounds have been shown to inhibit Hepatitis B Virus (HBV) RNase H with EC50 values (a measure of potency in cell-based assays) in the low micromolar to nanomolar range. researchgate.net

Below are data tables showing the inhibitory potency of representative compounds structurally related to the classes of interest.

Table 1: Inhibitory Potency of Representative Piperidine (B6355638) Derivatives against Soluble Epoxide Hydrolase (sEH)

| Compound Class | Specific Compound Example | Target Enzyme | IC50 Value |

|---|---|---|---|

| Piperidine Amide | Benzohomoadamantane-based amide | Human sEH | Excellent inhibitory potencies reported |

| Piperidine Amide | Chromen-2-amide derivative with benzyl (B1604629) piperidine | Human sEH | 1.75 µM proquest.com |

| Piperidine Urea | t-AUCB | sEH | 1.3 nM nih.gov |

Table 2: Inhibitory Potency of N-Hydroxy Heterocycles against Ribonuclease H (RNase H)

| Compound Class | Specific Compound Example | Target Enzyme | IC50 / EC50 Value |

|---|---|---|---|

| N-Hydroxypyridinedione (HPD) | Various HPDs | HBV RNase H | 110 nM to 4 µM researchgate.net |

| N-Hydroxyisoquinolinedione | Representative HID | HBV RNase H | Effective inhibition reported |

| α-Hydroxytropolone | Compound 110 | Human RNase H1 | Potent inhibition reported |

| Dioxopyrrolidine | Sulfonylamino succinimide (B58015) derivative | Matrix Metalloprotease-2 (MMP-2) | 0.0274 µM nih.gov |

Selectivity Profiling Against Enzyme Panels

Selectivity is a critical aspect of drug development, as an inhibitor that affects multiple targets can lead to unwanted side effects. enzymlogic.com Selectivity profiling involves testing a compound against a panel of different enzymes to determine its specificity for the intended target. nih.gov This can be done through various experimental methods, including biochemical activity assays and biophysical techniques like differential scanning fluorimetry, which measures how an inhibitor stabilizes a protein against heat-induced unfolding. nih.govnih.gov

Computational methods are also used to predict kinase inhibitor selectivity across the kinome, which can identify potential off-target effects early in the discovery process. oup.com For an inhibitor to be considered selective, it should be significantly more potent against its primary target than against other enzymes in the panel. nih.gov For example, counter-screens against unrelated ATPases are often used to validate true-positive hits from initial screening campaigns. promega.com

Investigation of Specific Enzyme Targets

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy fatty acids (EETs) into less active diols. nih.govacs.org By inhibiting sEH, the levels of beneficial EETs are increased, which has therapeutic potential for a range of conditions including hypertension, inflammation, and pain. frontiersin.orgresearchgate.net The piperidine chemical scaffold is a common feature in many potent sEH inhibitors. mdpi.comacgpubs.org Researchers have developed numerous piperidine-containing compounds, including ureas and amides, that inhibit sEH with high potency. researchgate.netmdpi.com The inhibition of sEH is considered a promising therapeutic strategy for various inflammatory diseases. nih.govnih.gov

Ribonuclease H (RNase H) is an enzyme that specifically degrades the RNA strand of RNA-DNA hybrid molecules. wikipedia.org This function is essential for the replication of retroviruses like HIV and Hepatitis B Virus (HBV), making RNase H a key target for antiviral drug development. ontosight.ainih.gov Many inhibitors of viral RNase H function by chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site. wikipedia.orgmdpi.com

A common structural motif found in many RNase H inhibitors is an N-hydroxy group within a heterocyclic system, such as N-hydroxypyridinediones (HPDs) and N-hydroxyisoquinolinediones. researchgate.netmdpi.com These compounds can effectively coordinate the active-site metal ions, blocking the enzyme's catalytic function. nih.govmdpi.com The development of potent and selective RNase H inhibitors remains an active area of research for new antiviral therapies. ontosight.aiontosight.ai

While the primary focus is on sEH and RNase H, the chemical scaffolds discussed can interact with other enzyme systems. For example, some hydrazine (B178648) derivatives, which share certain chemical features with N-hydroxy compounds, have been shown to inhibit enzymes in the tryptophan metabolism pathway, such as tryptophan oxygenase and kynureninase. nih.gov Additionally, some inhibitors designed for one target may show cross-reactivity with other enzymes. For instance, certain inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system, have also been investigated for their effects on other targets to create multi-target-directed ligands. nih.gov The potential for off-target activity underscores the importance of comprehensive selectivity profiling during drug discovery. oup.com

Computational and Theoretical Chemistry Approaches for N Hydroxy 1 Piperidinepropanimidamide

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. jksus.org These methods are used to determine the optimal three-dimensional geometry of N-Hydroxy-1-piperidinepropanimidamide and to analyze its electronic structure, which governs its reactivity.

By solving approximations of the Schrödinger equation, researchers can obtain the most stable conformation (the global minimum on the potential energy surface) of the molecule. This process yields precise data on bond lengths, bond angles, and dihedral angles. Furthermore, quantum chemical calculations can elucidate a variety of electronic properties. scilit.com An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. chemjournal.kz

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would reveal the sites most likely to engage in electrostatic interactions or hydrogen bonding, such as the oxygen and nitrogen atoms. mdpi.com These calculations provide a foundational understanding of the molecule's inherent chemical behavior.

| Calculated Parameter | Significance |

|---|---|

| Total Energy | Indicates the thermodynamic stability of the optimized molecular structure. |

| HOMO Energy | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. chemjournal.kz |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. jksus.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. mdpi.com |

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target. nih.gov The process involves placing the 3D structure of this compound into the active site of a target protein, whose structure is typically obtained from a repository like the Protein Data Bank. researchgate.net Docking algorithms then sample numerous possible conformations and orientations, scoring them based on how well they fit and the non-covalent interactions they form. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues in the binding pocket. tandfonline.com The result is a predicted binding mode and an estimated binding energy, which suggests the strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be used to refine the results and assess the stability of the ligand-protein complex over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system in a simulated physiological environment (including water and ions). By running a simulation for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in its predicted pose, identify key stable interactions, and analyze any conformational changes in the protein or ligand upon binding.

| Interacting Residue | Interaction Type | Hypothetical Distance (Å) |

|---|---|---|

| Aspartate 120 | Hydrogen Bond (with N-Hydroxy group) | 2.8 |

| Tyrosine 85 | Hydrogen Bond (with Imidamide NH) | 3.1 |

| Valine 67 | Hydrophobic Interaction (with Piperidine (B6355638) ring) | 3.9 |

| Phenylalanine 150 | Hydrophobic Interaction (with Propyl chain) | 4.2 |

| Lysine 118 | Electrostatic/Cation-π (with Piperidine N) | 4.5 |

De Novo Design and Virtual Screening Based on this compound Scaffold

The chemical structure of this compound can serve as a valuable starting point for discovering new, potentially more potent or selective compounds. The piperidine ring, in particular, is considered a "privileged scaffold" in medicinal chemistry, as it is a common core in many approved drugs. researchgate.netmdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In a structure-based virtual screening campaign, the 3D structure of the target's binding site is used as a filter. Millions of compounds are computationally docked into this site, and those with the best predicted binding scores are selected for further investigation. This process can efficiently narrow down a large chemical space to a manageable number of promising "hits."

De novo design, on the other hand, involves creating novel molecules from scratch. mdpi.com Using the this compound scaffold as a base, new functional groups can be added or existing ones modified to optimize interactions with the target binding site. nih.gov Generative artificial intelligence models are increasingly used for this purpose, learning the rules of chemical structure and bonding to propose entirely new molecules that are tailored to fit the active site and possess desirable drug-like properties. This approach allows for the exploration of novel chemical space beyond what is available in existing compound libraries.

| Step | Description |

|---|---|

| 1. Target Preparation | Obtain and prepare the 3D structure of the biological target, defining the binding site. |

| 2. Library Preparation | Assemble a large database of chemical compounds, often in the millions, and prepare their 3D structures. |

| 3. Docking-Based Screening | Computationally dock each compound in the library into the target's binding site. |

| 4. Scoring and Ranking | Score each docked pose based on predicted binding affinity and rank all compounds. |

| 5. Hit Selection & Filtering | Select the top-ranking compounds ("hits") and apply further filters (e.g., for drug-likeness, novelty). |

| 6. Experimental Validation | Purchase or synthesize the final hit list for biological testing to confirm activity. |

Predictive Modeling for Structure-Activity Relationships (QSAR, AI/ML Applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net If a set of analogs based on the this compound scaffold were synthesized and tested for a specific biological effect, a QSAR model could be developed to guide the design of more potent compounds.

The process begins by calculating a wide range of "molecular descriptors" for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, polarity, and electronic properties. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning (ML) and artificial intelligence (AI) algorithms, a model is built that relates these descriptors to the observed activity. figshare.com

For example, a model might find that higher activity is correlated with a lower value for a specific electronic descriptor and a higher value for a particular shape descriptor. A well-validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This predictive power allows chemists to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. The robustness of these models is typically assessed through rigorous internal and external validation procedures. researchgate.netmdpi.com

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Atom Count, Rotatable Bond Count | Molecular formula and connectivity. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic arrangement and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices nih.gov | 3D shape and size of the molecule. |

| Physicochemical (2D/3D) | LogP (lipophilicity), Molar Refractivity, Polar Surface Area | Properties related to absorption, distribution, and metabolism. |

| Electronic (3D) | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

Analytical Method Development for N Hydroxy 1 Piperidinepropanimidamide Research

Chromatographic Methodologies for Analysis (HPLC, GC)

The analysis of N-Hydroxy-1-piperidinepropanimidamide would likely employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the presence of polar functional groups (N-hydroxy and imidamide), HPLC is a probable technique for the analysis of this compound. A reversed-phase HPLC method would be a common starting point.

Column: A C18 or C8 column would likely be suitable for separation.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. The pH of the aqueous phase would be optimized to ensure the compound is in a single ionic form for better peak shape and retention.

Detection: UV detection would be a primary choice if the molecule possesses a chromophore that absorbs in the UV-Vis range. If the compound lacks a strong chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) could be employed. tandfonline.comtandfonline.com

For polar analytes like piperidine (B6355638) derivatives that may show poor retention on traditional reversed-phase columns, ion-pairing agents such as heptafluorobutyric acid (HFBA) can be added to the mobile phase to enhance retention. tandfonline.comtandfonline.com

Gas Chromatography (GC): GC analysis would be feasible if this compound is sufficiently volatile and thermally stable. If not, derivatization to a more volatile and stable form might be necessary.

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be selected.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate. GC-MS would provide both retention time and mass spectral data, aiding in identification.

Spectroscopic Techniques for Characterization and Quantification (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are essential for the structural elucidation and quantification of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, would provide detailed information about the molecular framework.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. Characteristic absorption bands for the N-O-H stretch of the hydroxy group, C=N stretch of the imidamide group, and C-N bonds of the piperidine ring would be expected.

UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would determine the wavelength of maximum absorbance (λmax), which is crucial for setting the detection wavelength in HPLC-UV analysis. The presence of any chromophores in the molecule would dictate its UV absorption profile.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. This information is vital for confirming the molecular formula and for structural elucidation, especially when coupled with a chromatographic technique (LC-MS or GC-MS). The fragmentation of cyclic amines like piperidine often involves the loss of substituents alpha to the nitrogen atom. miamioh.edu

Method Validation Parameters for Research Applications (Specificity, Accuracy, Precision, Limits)

Any quantitative analytical method developed for this compound would require validation to ensure its reliability for research purposes. The validation would be performed in accordance with guidelines from the International Council for Harmonisation (ICH).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often demonstrated by the separation of the analyte peak from potential impurities or degradation products.

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table illustrates typical acceptance criteria for these validation parameters in a research setting.

| Validation Parameter | Typical Acceptance Criteria for Research Applications |

| Specificity | No interference at the retention time of the analyte. |

| Accuracy | Recovery within 98-102%. |

| Precision (RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 2%. |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999. |

| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters. |

Bioanalytical Methodologies for In Vitro Studies

For in vitro studies, such as metabolic stability or cell permeability assays, a validated bioanalytical method would be necessary to quantify this compound in biological matrices (e.g., microsomes, cell lysates, buffer solutions).

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be employed.

Chromatography: A rapid HPLC or UHPLC method would be developed to separate the analyte from matrix components.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection and quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Method Validation: The bioanalytical method would be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability in the biological matrix.

Future Research Directions and Emerging Applications

Exploration of Novel Biochemical Targets

The piperidine (B6355638) scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, highlighting its versatility in interacting with a wide array of biological targets. Future research into N-Hydroxy-1-piperidinepropanimidamide will likely focus on a systematic exploration of its potential biochemical targets. Drawing parallels from other piperidine derivatives, this exploration could encompass enzymes, G-protein coupled receptors (GPCRs), and ion channels. clinmedkaz.org

Initial in silico screening, leveraging computational tools like SwissTargetPrediction, could predict potential protein targets based on structural similarity to known ligands. clinmedkaz.org This could be followed by broad-based phenotypic screening to identify cellular effects, which would then guide more specific target identification studies. Given the prevalence of piperidine-containing molecules in neuroscience, initial investigations might focus on targets within the central nervous system. clinmedkaz.orgtandfonline.com Furthermore, the hydroxyguanidine-like portion of the molecule suggests potential interactions with enzymes that recognize guanidinium (B1211019) groups, such as nitric oxide synthases or certain proteases. The anticancer and antiviral activities observed in other novel N-hydroxyguanidine derivatives also point towards potential targets in these therapeutic areas. nih.gov

Table 1: Potential Classes of Biochemical Targets for this compound

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

|---|---|---|

| Enzymes | The hydroxyguanidine moiety may interact with active sites of enzymes like nitric oxide synthases or proteases. Piperidine structures are known to interact with a variety of enzymes. clinmedkaz.orgnih.gov | Inflammation, Cardiovascular Disease, Oncology |

| G-Protein Coupled Receptors (GPCRs) | The piperidine scaffold is a common feature in many GPCR ligands. clinmedkaz.org | Neuroscience, Metabolic Disorders |

| Ion Channels | Piperidine derivatives have been shown to modulate various ion channels. clinmedkaz.org | Neuropathic Pain, Cardiac Arrhythmias |

| Transporters | The chemical structure may allow for interaction with neurotransmitter or other small molecule transporters. clinmedkaz.org | Neurological and Psychiatric Disorders |

Development of Advanced Synthetic Strategies

The advancement of research into this compound will be contingent on the development of efficient and versatile synthetic methodologies. Current synthetic approaches for piperidine derivatives often involve techniques such as hydrogenation of pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions. nih.gov Future efforts will likely focus on creating more stereoselective and efficient syntheses to produce this compound and a diverse library of its analogs for structure-activity relationship (SAR) studies.

Key areas for synthetic development could include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of substituents on the piperidine ring, which is often crucial for biological activity.

Flow Chemistry: Utilizing continuous flow technologies for a safer, more scalable, and efficient synthesis, particularly for reactions that may be hazardous in batch processing.

Novel Coupling Chemistries: Exploring new cross-coupling reactions to functionalize the piperidine ring with a wider range of chemical groups, thereby expanding the chemical space for biological screening.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, which can offer high selectivity and milder reaction conditions.

These advanced synthetic strategies will be instrumental in generating a library of derivatives to probe the chemical space around this compound and to optimize its potential therapeutic properties.

Integration of Multi-Omics Data in Compound Characterization

To gain a comprehensive understanding of the biological effects of this compound, future research will necessitate the integration of various "omics" technologies. thermofisher.comnih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound, moving beyond the identification of a single target to understanding its impact on entire biological networks. thermofisher.comfrontlinegenomics.com

For instance, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression patterns following treatment with the compound, offering clues about the pathways it modulates. nih.gov Proteomics, using techniques like mass spectrometry, can identify changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action. thermofisher.comnih.gov Metabolomics can uncover alterations in cellular metabolism, further elucidating the compound's functional effects. thermofisher.comnih.gov

By integrating these datasets, researchers can construct detailed molecular portraits of the compound's activity, identify potential biomarkers for its effects, and even predict potential off-target effects or toxicity. nih.govresearchgate.net This systems-level approach will be crucial for a thorough characterization of this compound and for advancing its potential as a therapeutic agent.

Applications in Chemical Biology Probes

A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or organismal context. promega.com Given its potential for specific biological interactions, this compound and its derivatives could be developed into valuable chemical probes. To qualify as a chemical probe, a compound should ideally exhibit high potency and selectivity for its target. nih.gov

The development of this compound as a chemical probe would involve:

Target Identification and Validation: Conclusively identifying the specific biological target(s) of the compound.

Optimization of Selectivity and Potency: Medicinal chemistry efforts to improve the compound's affinity for its primary target while minimizing off-target effects.

Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analog to help ensure that observed biological effects are due to on-target activity.

Once validated, such a probe could be used to investigate the physiological and pathological roles of its target protein, aiding in the elucidation of complex biological processes and the validation of new drug targets. nih.govrsc.org The availability of a potent and selective chemical probe derived from this compound could significantly accelerate research in the specific biological area it impacts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxy-1-piperidinepropanimidamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and piperidine precursors under controlled pH and temperature. Key steps include oxidation (e.g., hydrogen peroxide for hydroxylation) and substitution reactions with nucleophiles targeting the amidoxime group . Reaction optimization requires monitoring by thin-layer chromatography (TLC) or HPLC to assess intermediate purity. Solvent polarity and catalyst choice (e.g., transition-metal catalysts) significantly impact yield, as demonstrated in studies using AI-driven retrosynthesis tools .

Q. How can researchers characterize the structural and chemical properties of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, with peaks at δ 2.5–3.5 ppm indicating piperidine ring protons. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 157 for [M+H]⁺). Infrared (IR) spectroscopy detects N–O and C=N stretches near 1650 cm⁻¹ and 1250 cm⁻¹, respectively. Chromatographic purity analysis via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What standardized protocols exist for evaluating the biological activity of this compound in enzymatic assays?

- Methodological Answer : Enzymatic inhibition assays (e.g., NADPH oxidase or cytochrome P450) require substrate-specific buffers (pH 7.4, 37°C) and kinetic monitoring via UV-Vis spectroscopy. Dose-response curves (0.1–100 µM) determine IC₅₀ values, with triplicate measurements to minimize variability. Include positive controls (e.g., diphenyleneiodonium for NADPH oxidase) and validate results using enzyme-linked immunosorbent assays (ELISAs) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or buffer compositions). Address this by standardizing protocols per NIH preclinical guidelines . Meta-analyses using statistical tools (e.g., R or Python’s SciPy) can identify confounding variables. Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity, to confirm mechanistic hypotheses .

Q. How can computational chemistry models predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the amidoxime group, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) simulates binding to targets like nitric oxide synthase, with scoring functions (e.g., binding energy ≤ -7 kcal/mol) prioritizing plausible interactions. Validate predictions using mutagenesis studies on key residues .

Q. What experimental designs optimize the pharmacokinetic profile of this compound in preclinical studies?

- Methodological Answer : Use in vitro ADMET assays: Caco-2 cells for permeability, microsomal stability tests (liver S9 fractions), and plasma protein binding (equilibrium dialysis). In vivo, apply allometric scaling from rodent models (doses 10–50 mg/kg) with LC-MS/MS for plasma concentration-time curves. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human clearance .

Q. How can multi-omics approaches elucidate the downstream effects of this compound in cellular pathways?

- Methodological Answer : Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment, analyzed via Gene Ontology (GO) enrichment. Proteomics (LC-MS/MS) quantifies protein abundance changes, while metabolomics (NMR or GC-MS) tracks metabolite shifts. Integrate data using platforms like MetaboAnalyst to map pathways (e.g., oxidative stress response) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer : Use nonlinear regression (logistic curve fitting) for dose-response data, with goodness-of-fit metrics (R² ≥ 0.95). Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD). Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological significance .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: document reaction conditions (temperature, solvent ratios) in electronic lab notebooks (ELNs) and share raw spectral data (NMR, MS) via repositories like Zenodo. Use robotic liquid handlers for assay standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.